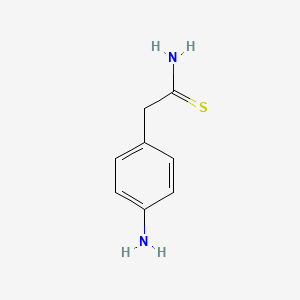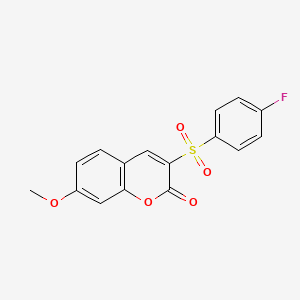![molecular formula C22H21N3O3 B2420052 (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one CAS No. 887885-17-8](/img/structure/B2420052.png)
(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Cancer Treatment
- A study by Teffera et al. (2013) focused on the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, including compounds structurally related to (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one, in cancer treatment. They found that these compounds undergo mouse-specific enzymatic hydrolysis, leading to high clearance and short half-life, impacting their efficacy in vivo (Teffera et al., 2013).
Antibacterial and Antifungal Activity
- Anisetti and Reddy (2012) synthesized analogs of the compound, demonstrating significant antibacterial and antifungal activities. Their research contributes to the understanding of the potential use of these compounds in treating microbial infections (Anisetti & Reddy, 2012).
Corrosion Inhibition
- Yadav et al. (2016) investigated benzimidazole derivatives, closely related to the compound , as corrosion inhibitors. Their studies revealed these compounds significantly inhibit corrosion in specific industrial applications, demonstrating their practical utility beyond biomedical contexts (Yadav et al., 2016).
Anti-inflammatory Potential
- Qing Li et al. (2015) discovered that derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, structurally similar to the queried compound, show promising anti-inflammatory activity. This suggests potential applications in developing new anti-inflammatory drugs (Qing Li et al., 2015).
Antitubercular Activity
- Raju, Sasidhar, and Vidyadhara (2020) synthesized derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, showing significant antitubercular activity, highlighting the compound's potential in treating tuberculosis (Raju, Sasidhar, & Vidyadhara, 2020).
Quantum Chemical Studies
- Research by Patel et al. (2013) on similar compounds indicated their potential in antimicrobial activities, supported by quantum chemical studies. This research aids in understanding the molecular basis of the compound's activity (Patel et al., 2013).
Propiedades
IUPAC Name |
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(8-6-15-5-7-19-20(13-15)28-14-27-19)25-11-9-16(10-12-25)22-23-17-3-1-2-4-18(17)24-22/h1-8,13,16H,9-12,14H2,(H,23,24)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFFYBDXGNMPTC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

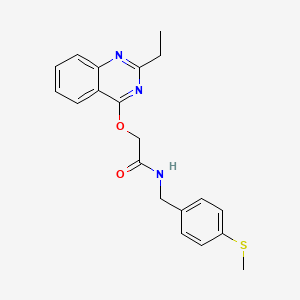
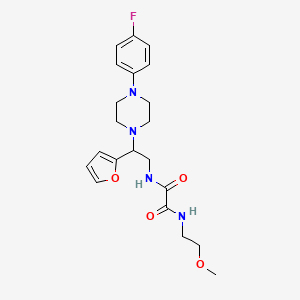
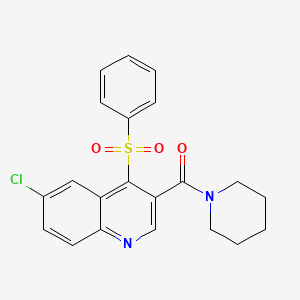
![2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419973.png)
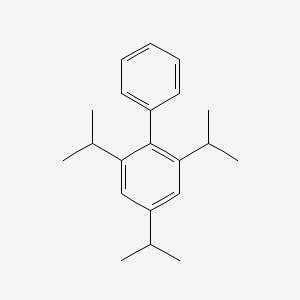
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide](/img/structure/B2419976.png)
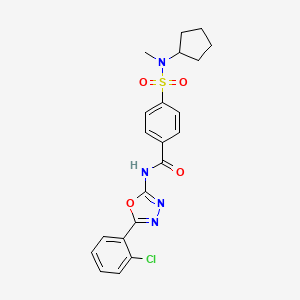
![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)
![N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2419980.png)
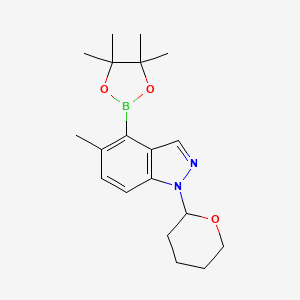
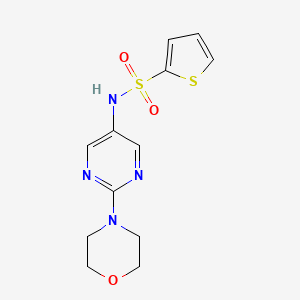
![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)
